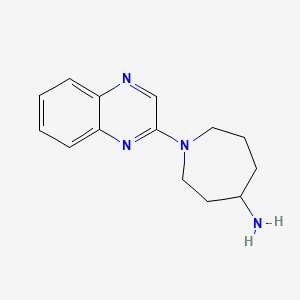
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme plays a crucial role in the regulation of GABA, a neurotransmitter that is involved in the modulation of neuronal activity in the central nervous system. CPP-115 has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
作用机制
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide works by inhibiting the activity of GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the modulation of neuronal activity. By increasing the levels of GABA, this compound can reduce neuronal excitability and dampen the activity of overactive neural circuits, which can lead to a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can play a role in the regulation of mood and behavior.
实验室实验的优点和局限性
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA-AT, which means that it has minimal off-target effects. It is also highly potent, which means that it can be used at low concentrations. However, there are also some limitations to its use. It has a relatively short half-life, which means that it may need to be administered multiple times in a single experiment. In addition, it has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research on N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide. One area of interest is its potential applications in the treatment of epilepsy, addiction, and anxiety disorders. Clinical trials are currently underway to investigate its efficacy and safety in these indications. Another area of interest is its potential as a tool for studying the role of GABA in the brain. By selectively inhibiting GABA-AT, researchers can manipulate the levels of GABA in the brain and study its effects on neural circuits and behavior. Finally, there is also interest in developing new and improved derivatives of this compound that have better solubility and longer half-lives, which could make them more useful for experimental and clinical applications.
合成方法
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide can be synthesized via a multistep process involving the reaction of 2-cyanobenzaldehyde with 2-furoylpiperidine, followed by the addition of a carboxamide group. The final product is obtained through a purification process involving recrystallization.
科学研究应用
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, it has been shown to have anticonvulsant effects, reducing seizure frequency and severity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in the treatment of substance abuse disorders. In addition, this compound has been shown to have anxiolytic effects in animal models, indicating potential applications in the treatment of anxiety disorders.
属性
IUPAC Name |
N-(2-cyanophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-12-14-4-1-2-5-15(14)20-17(22)13-7-9-21(10-8-13)18(23)16-6-3-11-24-16/h1-6,11,13H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCCNIJRPJTQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C#N)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351834.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5351863.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)

![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)